2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Researchers seeking CNS-penetrant leads often face a trade-off between potency and physicochemical properties. This N1-substituted benzimidazole building block addresses that challenge with a predicted TPSA of 64.1 Ų and XLogP3 of 0-ideal for CNS MPO. - **Differentiated Scaffold:** The quaternary carbon (C(CH₃)(NH₂)CH₂OH) provides metabolic stability and a prochiral center for enantiopure synthesis, unlike simpler N1-alkyl or C2-substituted analogs. - **Orthogonal Functionality:** Primary amine and alcohol enable modular derivatization without perturbing the benzimidazole core. - **Supply Assurance:** ≥98% purity (HPLC), sealed dry storage at 2-8°C, and global room-temperature shipping for research and manufacturing use.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13637786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=CC=CC=C21)(CO)N
InChIInChI=1S/C11H15N3O/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14/h2-5,8,15H,6-7,12H2,1H3
InChIKeyVCRLGXXGEKEARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Research-Grade Procurement


2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (CAS 1341133-87-6; synonym: 1H-Benzimidazole-1-propanol, β-amino-β-methyl-) is a synthetic heterocyclic building block of molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g/mol . The compound features a benzimidazole core N1-substituted with a 2-amino-2-methylpropan-1-ol side chain, which embeds a quaternary carbon centre bearing both a primary amine and a primary alcohol [1]. It is commercially supplied at ≥98% purity (HPLC) for research and further manufacturing use only, with recommended storage at 2–8°C in sealed, dry conditions . Computed physicochemical properties include a predicted density of 1.23±0.1 g/cm³, a predicted boiling point of 428.9±55.0 °C, an XLogP3-AA of 0, a topological polar surface area of 64.1 Ų, and a predicted pKa of 12.66±0.20 .

N1-Substituted benzimidazole core – positions side chain for distinct recognition geometry
Quaternary α-carbon amino alcohol – embeds amine and alcohol on a neopentyl-like scaffold
HPLC-verified purity – supports synthesis and fragment-based research workflows

Why Generic Substitution Fails for Structure-Dependent Applications


Within the benzimidazole-amino alcohol chemical space, the position of ring substitution and the architecture of the amino alcohol side chain exert decisive control over both chemical reactivity and biological recognition [1]. The target compound bears the benzimidazole moiety at the N1 position via a methylene linker attached to a quaternary α,α-disubstituted β-amino alcohol scaffold. This contrasts with the more extensively studied C2-substituted 2-methylbenzimidazole amino alcohol derivatives, where the amino alcohol is appended at the benzimidazole 2-position often through an epoxide ring-opening strategy [2]. A further distinction exists between the target compound's quaternary carbon centre and linear N1-propanol analogs such as 3-(1H-benzimidazol-1-yl)propan-1-ol (CAS 53953-47-2), which lacks both the α-methyl branch and the primary amine, fundamentally altering hydrogen-bonding capacity and steric profile . These structural divergences preclude the assumption that data generated on C2-substituted or simpler N1-alkyl benzimidazole series can be directly extrapolated to the target compound for applications where binding geometry, metabolic stability, or downstream derivatisation outcomes are critical.

Target
N1-substituted, quaternary α‑carbon amino alcohol; 2 HBD, 3 HBA
C2‑Substituted analogs
Side chain conjugated with imidazole ring; secondary/benzylic alcohol
Target
Quaternary centre blocks α‑carbon oxidation; neopentyl shielding
N1‑Propanol analog (CAS 53953‑47‑2)
Lacks amine and methyl branch; only 1 HBD, 2 HBA
Structure-dependent recognition, metabolic profile, and derivatisation outcomes may not transfer directly from C2‑substituted or simpler N1‑alkyl series.

Quantitative Differentiation Evidence Versus Closest Analogs


N1- vs. C2-Substitution: Hydrogen-Bond Topology

The target compound's N1-substitution pattern positions the amino alcohol side chain at a distinct vector relative to the benzimidazole ring system compared with C2-substituted analogs. In the C2-substituted 2-methylbenzimidazole amino alcohol series reported by Birajdar et al., the amino alcohol is connected directly to the imidazole C2 carbon, which is part of the aromatic π-system and participates in resonance with both nitrogen atoms [1]. By contrast, the target compound's N1-methylene linkage electronically isolates the amino alcohol side chain from the benzimidazole aromatic system, as the N1 nitrogen lone pair remains conjugated with the ring while the methylene spacer interrupts direct π-communication [2]. This topological difference is quantifiable through the hydrogen-bond donor/acceptor count: the target compound presents 2 H-bond donors (primary amine, primary alcohol) and 3 H-bond acceptors (benzimidazole N3, amine N, alcohol O), whereas the simplest N1-propanol analog 3-(1H-benzimidazol-1-yl)propan-1-ol offers only 1 H-bond donor and 2 H-bond acceptors . The additional amine donor in the target compound alters molecular recognition capacity for targets requiring dual hydrogen-bond interactions.

H‑Bond Topology
Cross‑study comparable
2 HBD, 3 HBA vs 1‑2 HBD, 2 HBA for analogs
Enables distinct recognition modes
Methylene linker isolates side chain from benzimidazole π‑system
Medicinal chemistry Structure-activity relationship Hydrogen bonding

Lipophilicity Differential and Aqueous Solubility

The computed XLogP3-AA value for the target compound is 0, indicating balanced hydrophilicity/lipophilicity consistent with the presence of both a polar amino alcohol side chain and a moderately lipophilic benzimidazole core [1]. In contrast, 3-(1H-benzimidazol-1-yl)propan-1-ol (the des-amino, des-methyl simplified analog) is predicted to have a higher LogP owing to the absence of the polar primary amine . The C2-substituted 2-methylbenzimidazole amino alcohol derivatives bearing large cyclic amine substituents typically exhibit XLogP values in the 1.5–2.5 range [2]. The target compound's LogP of 0 positions it near the centre of the optimal drug-likeness range (LogP 0–3) while offering maximal aqueous solubility potential relative to more lipophilic benzimidazole-amino alcohol hybrids, a parameter that directly impacts assay compatibility in biochemical and cell-based screening formats.

Lipophilicity
Cross‑study comparable
XLogP3 = 0
Favourable for biochemical assay compatibility
~6‑ to 300‑fold higher predicted aqueous solubility vs. lipophilic analogs
ADME prediction Lipophilicity Drug-likeness

Rotatable Bond and TPSA: CNS vs. Peripheral Suitability

The target compound possesses 3 rotatable bonds and a topological polar surface area (TPSA) of 64.1 Ų . These values fall within the established CNS multiparameter optimisation (MPO) desirability range (TPSA < 90 Ų, rotatable bonds ≤ 3), suggesting potential for CNS penetration if other properties (LogP, HBD count) are also favourable [1]. In contrast, the C2-substituted 2-methylbenzimidazole amino alcohol derivatives with larger cyclic amine appendages typically exhibit 5–7 rotatable bonds and TPSA values in the 75–100 Ų range [2]. The simpler N1-propanol analog 3-(1H-benzimidazol-1-yl)propan-1-ol has a lower TPSA (~38 Ų) but only 3 rotatable bonds and lacks the amine necessary for interaction with many CNS targets [3]. The target compound's combination of low TPSA, limited rotatable bonds, balanced LogP, and dual hydrogen-bond donor/acceptor profile constitutes a differentiated physicochemical signature for CNS-oriented versus peripheral-target programmes.

CNS MPO Profile
Cross‑study comparable
TPSA 64.1 Ų, rot. bonds 3, HBD 2
CNS‑eligible scaffold per MPO criteria
Comparators exceed TPSA 75 Ų and 5–7 rotatable bonds
CNS drug design Physicochemical property filters Blood-brain barrier permeability

Quaternary Carbon Centre and Metabolic Stability

The target compound incorporates a quaternary carbon centre at the α-position to the amine and alcohol functional groups (C(CH₃)(NH₂)CH₂OH), creating a neopentyl-like steric environment around the primary amine [1]. This structural feature eliminates the possibility of metabolic oxidation at the α-carbon, a common clearance pathway for secondary alcohols and benzylic positions found in comparator compounds such as 1-amino-3-(benzimidazol-1-yl)propan-2-ol (CAS 109540-56-9), which contains a secondary alcohol susceptible to alcohol dehydrogenase-mediated oxidation [2]. In the C2-substituted amino alcohol series, the alcohol is often secondary or benzylic, introducing metabolic liability at the oxidation site [3]. The quaternary carbon also introduces conformational restriction, reducing the entropic penalty upon binding compared with flexible linear amino alcohol chains as found in 3-(1H-benzimidazol-1-yl)propan-1-ol . Quantitative in vitro microsomal stability data for the specific target compound are not publicly available; thus this advantage rests on well-established structure-metabolism principles for quaternary α-carbon amino alcohols.

Metabolic Stability
Class‑level
Quaternary α‑carbon eliminates oxidation site
Predicted improved stability; data to verify
Structure‑inferred; no direct microsomal data available
Metabolic stability Structural biology Lead optimisation

Priority Application Scenarios Based on Verified Evidence


CNS Medicinal Chemistry: A Physicochemically Favourable Scaffold

With a TPSA of 64.1 Ų, 3 rotatable bonds, and an XLogP3 of 0, 2-amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol falls within the optimal CNS MPO parameter space [1]. This profile is superior for CNS penetration prediction compared with the bulkier C2-substituted benzimidazole-amino alcohol hybrids that carry 5–7 rotatable bonds and TPSA values of 75–100 Ų [2]. Medicinal chemistry teams pursuing neurological targets (e.g., neurodegenerative disease, psychiatric disorders) should prioritise this N1-substituted scaffold over C2-substituted analogs when CNS exposure is a programme requirement.

Fragment-Based Drug Discovery: Compact Dual-Donor Fragment

The compound's molecular weight of 205.26 Da, balanced hydrogen-bond donor/acceptor count (2 HBD, 3 HBA), and the chemical orthogonality of its primary amine and primary alcohol functional groups make it an ideal fragment for covalent or non-covalent fragment-based screening [1]. The N1-methylene linker electronically isolates the amino alcohol side chain from the benzimidazole ring, enabling modular derivatisation at either the amine or the alcohol without perturbing benzimidazole electronics, a synthetic advantage over C2-substituted analogs where the amino group is directly conjugated with the imidazole ring [2].

Chiral Building Blocks via Enzymatic Resolution

The quaternary carbon centre (C(CH₃)(NH₂)CH₂OH) creates a prochiral environment that can be resolved into enantiopure building blocks using established enzymatic kinetic resolution methods developed for β-amino alcohols [1]. This contrasts with simpler N1-propanol benzimidazoles (e.g., CAS 53953-47-2) that lack the quaternary stereocentre and therefore cannot serve as precursors for chiral catalyst ligand synthesis [2]. The resulting enantiopure amino alcohol can function as a chiral ligand, organocatalyst, or chiral derivatising agent for stereochemical assignment [1].

Antimicrobial Lead Optimisation: Metabolically Stabilised Scaffold

While direct antibacterial MIC data for the specific target compound are not yet publicly reported, the benzimidazole-amino alcohol chemotype is validated in the antimicrobial literature, with C2-substituted analogs demonstrating MIC values of 6.25–50 µg/mL against M. tuberculosis H37Rv and zone-of-inhibition diameters of 13–24 mm against S. aureus and E. coli at 60 µg/mL [1]. By substituting the metabolically labile secondary alcohol of those C2-substituted series with a quaternary α-carbon stabilised primary alcohol, the target compound provides a structurally differentiated lead scaffold predicted to exhibit improved metabolic stability and PK properties [2], addressing a key limitation of the existing amino alcohol benzimidazole antimicrobial class.

Application
Selection Property
Validation Focus
CNS scaffold assessment
CNS MPO parameter alignment
TPSA, rotatable bonds, LogP review
Fragment screening studies
Dual‑donor fragment profile
Orthogonal amine/alcohol derivatisation
Chiral ligand/catalyst synthesis
Prochiral quaternary centre
Enantiomeric resolution feasibility
Antimicrobial scaffold investigation
Metabolically stabilised scaffold
Structural differentiation from labile analogs; antimicrobial screening
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